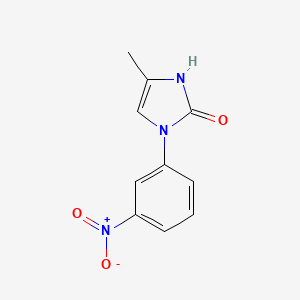

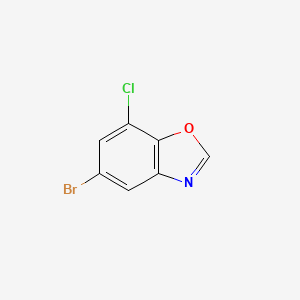

6-Bromoindolizine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of π-Expanded Analogues

6-Bromoindolizine serves as a precursor for the synthesis of π-expanded analogues, which are of great interest in the development of advanced functional dyes . These π-expanded structures are designed to exhibit enhanced electronic properties, making them suitable for applications in organic electronics and photonics.

Organic Fluorescent Molecules

Due to their excellent fluorescence properties, derivatives of 6-Bromoindolizine can be utilized as organic fluorescent molecules . These compounds find applications in biological imaging and material sciences, where they can be used to track and visualize biological processes or to create responsive materials.

Biological Activity

Indolizine derivatives, including those derived from 6-Bromoindolizine, are known to exhibit a variety of potential biological activities . This makes them valuable for pharmaceutical research, where they can be studied as potential therapeutic agents or as tools for understanding biological pathways.

Radical Cyclization/Cross-Coupling Reactions

The radical cyclization or cross-coupling reactions of 6-Bromoindolizine derivatives enable efficient construction of complex heterocycles . These reactions are highly valued in synthetic chemistry for their atom- and step-economy, leading to the creation of diverse molecular architectures.

Mimicking Peptide Structures

Indolizine derivatives can mimic the structure of peptides, allowing them to bind reversibly to enzymes . This property is exploited in the design of enzyme inhibitors or modulators, which can be used to regulate or study enzymatic functions.

Fluorescence Imaging

The fluorescent properties of 6-Bromoindolizine derivatives make them suitable for fluorescence imaging applications . They can be used to create contrast agents that help in the visualization of cells and tissues, aiding in medical diagnostics and research.

Artificial Photosynthesis

Some indolizine derivatives have been studied for their role in artificial photosynthesis systems . Their ability to absorb light and participate in electron transfer reactions makes them candidates for components in devices that mimic natural photosynthesis.

Two-Photon Absorption

Indolizine derivatives, including those based on 6-Bromoindolizine, have been explored for their two-photon absorption capabilities . This property is significant for applications in nonlinear optics, such as in the development of optical limiters or in three-dimensional data storage technologies.

Safety and Hazards

Mécanisme D'action

Target of Action

6-Bromoindolizine is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have been found to exhibit a variety of potential biological activities .

Mode of Action

Indolizine derivatives, in general, have been found to interact with various biological targets, leading to a range of biological activities . The mode of action of these compounds often involves interactions with cellular targets, leading to changes in cellular processes and functions .

Biochemical Pathways

For instance, the desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g., transition metal-catalyzed reactions and approaches based on oxidative coupling .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacological profile .

Result of Action

6-Bromoindolizine and its derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . For instance, some compounds showed higher inhibitory activity on the viability of certain liver cancer cells when compared with the standard methotrexate . These compounds were also found to inhibit the proangiogenic cytokines associated with tumor development .

Propriétés

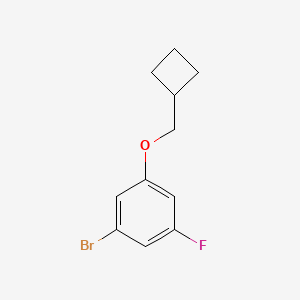

IUPAC Name |

6-bromoindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLFBNCOSFBMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)